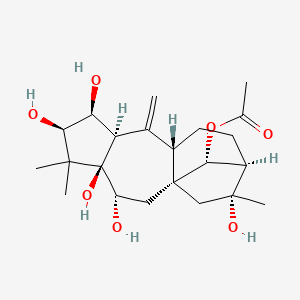
Rhodpmolin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodpmolin B is a natural product found in Rhododendron catawbiense, Rhododendron simsii, and other organisms with data available.
Scientific Research Applications
Antibacterial Properties : Rhodomyrtone has shown significant antibacterial activities against various gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Limsuwan et al., 2009).
Antidepressant Effects : A study demonstrated the antidepressant effects of rhodomyrtone in mice subjected to chronic stress, indicating potential applications in treating stress-induced depression (Chai et al., 2018).
Anticancer Activity : Research has identified rhodomyrtone as an agent that induces apoptosis and inhibits migration in human skin cancer cells, suggesting its potential as an anticancer treatment (Tayeh et al., 2018).
Mechanism of Action : A study on the mechanism of action of rhodomyrtone revealed that it causes membrane invaginations and fluidity increase, trapping a range of membrane proteins and potentially impairing cellular functions (Saeloh et al., 2018).
Anti-Metastatic Effects : Rhodomyrtone has been found to inhibit metastasis in skin cancer cells, reducing cell migration and invasion, and affecting key signaling pathways involved in cancer progression (Tayeh et al., 2017).
Acne Treatment : The application of rhodomyrtone in managing acne vulgaris has been explored, showing its efficacy and safety as an alternative treatment (Wunnoo et al., 2021).
Gene Expression Modulation : Rhodomyrtone has been observed to significantly modulate gene expression in MRSA, affecting metabolic pathways and processes vital to bacterial survival (Sianglum et al., 2012).
properties
Product Name |
Rhodpmolin B |
|---|---|
Molecular Formula |
C22H34O7 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
[(1S,3R,4R,6R,7S,8R,10S,13R,14R,16R)-3,4,6,7,14-pentahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate |
InChI |
InChI=1S/C22H34O7/c1-10-12-6-7-13-18(29-11(2)23)21(12,9-20(13,5)27)8-14(24)22(28)15(10)16(25)17(26)19(22,3)4/h12-18,24-28H,1,6-9H2,2-5H3/t12-,13+,14+,15+,16-,17-,18+,20+,21-,22+/m0/s1 |
InChI Key |
ZVWWJWGGVAZKLX-ZDFGDWHJSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]2CC[C@@H]3[C@]1(C[C@H]([C@]4([C@H](C3=C)[C@@H]([C@@H](C4(C)C)O)O)O)O)C[C@@]2(C)O |
Canonical SMILES |
CC(=O)OC1C2CCC3C1(CC(C4(C(C3=C)C(C(C4(C)C)O)O)O)O)CC2(C)O |
synonyms |
rhodomolin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{3-[4-(4-Fluoro-phenyl)-5-pyridin-4-yl-imidazol-1-yl]-propyl}-morpholine](/img/structure/B1243661.png)
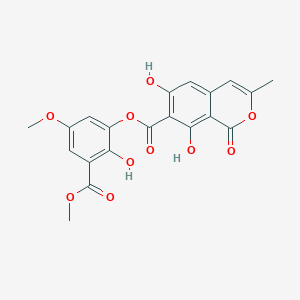
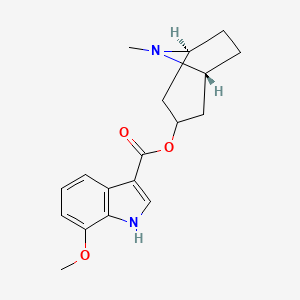
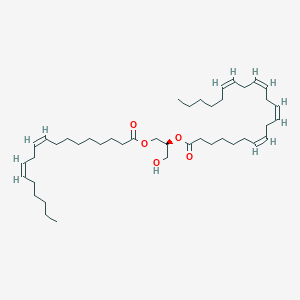
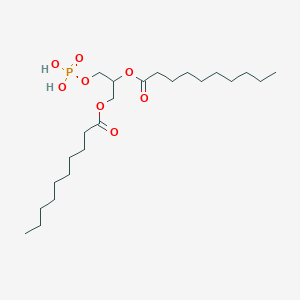
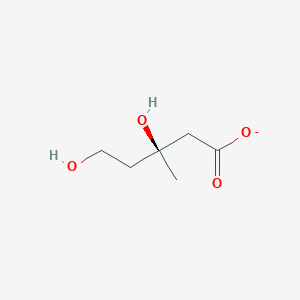

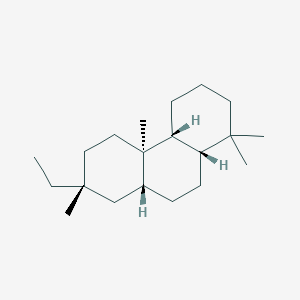
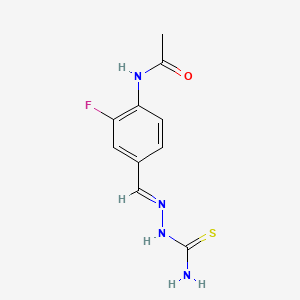
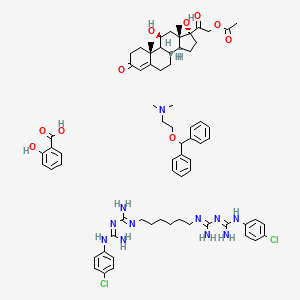
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-((1E)-{2-[(4-fluorobenzyl)oxy]phenyl}methylene)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1243677.png)
![2-phenoxy-N'-[(1E)-pyridin-2-ylmethylene]propanohydrazide](/img/structure/B1243679.png)
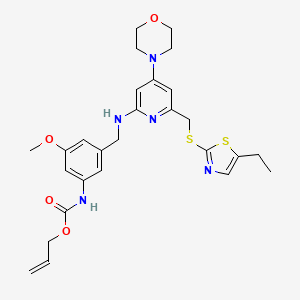
![(2R)-[[4-(2,6-di-1-Pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]methyl]-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol](/img/structure/B1243683.png)